

Dodecyltrimethylammonium Chloride (DTAC): A Comprehensive Technical Guide to Surfactant Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecyltrimethylammonium*

Cat. No.: *B156365*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium compound, is a cationic surfactant widely utilized across various scientific and industrial domains. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, drives its self-assembly in solution and its activity at interfaces. This technical guide provides an in-depth overview of the core surfactant properties of DTAC, offering quantitative data, detailed experimental protocols, and visualizations to support research and development activities, particularly in the field of drug delivery.

Core Surfactant Properties of DTAC

The functionality of DTAC as a surfactant is defined by several key physicochemical parameters. These properties are crucial for understanding its behavior in formulations and its interactions with biological systems.

Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration at which individual surfactant monomers in a solution begin to aggregate and form micelles. This is a fundamental characteristic of any

surfactant. The CMC of DTAC is influenced by factors such as temperature and the presence of electrolytes.[\[1\]](#)

Table 1: Critical Micelle Concentration (CMC) of **Dodecyltrimethylammonium Chloride** (DTAC) in Aqueous Solutions

Temperature (K)	Added Salt (NaCl)	CMC (mM)	Measurement Method
278.15 - 318.15	None	Exhibits a minimum	Isothermal Titration Calorimetry
298.15	None	~20	Not Specified
Varies	NaCl	Decreases with increasing salt concentration	Isothermal Titration Calorimetry

Note: The CMC of DTAC generally shows a U-shaped dependence on temperature, with a minimum value at a specific temperature. The addition of salt like NaCl lowers the CMC by screening the electrostatic repulsion between the positively charged head groups, thereby promoting micelle formation.[\[1\]](#)

Surface Tension

DTAC, like other surfactants, reduces the surface tension of water. This property is a direct measure of its efficiency as a surface-active agent. The surface tension of a DTAC solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.

Table 2: Surface Tension of **Dodecyltrimethylammonium Chloride** (DTAC) Solutions

Property	Value	Conditions
Surface Tension at CMC	~33-36 mN/m	Aqueous solution, 298 K

Aggregation Number

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter provides insight into the size and geometry of the micelles formed by DTAC.

Table 3: Aggregation Number of **Dodecyltrimethylammonium Chloride (DTAC)** Micelles

Aggregation Number	Measurement Method	Conditions
49 - 57	Time-Resolved Fluorescence Quenching	Aqueous solution
Varies	Isothermal Titration Calorimetry	Dependent on temperature and salt concentration

Note: The aggregation number can be influenced by factors such as temperature, ionic strength, and the presence of solubilized molecules within the micelle.[2][3]

Krafft Temperature

The Krafft temperature (T_k) is the minimum temperature at which a surfactant can form micelles. Below the Krafft temperature, the solubility of the surfactant is too low for micellization to occur. For DTAC, the Krafft temperature is below 0°C, meaning it readily forms micelles in aqueous solutions at typical laboratory and physiological temperatures.[4]

Experimental Protocols

Accurate determination of the surfactant properties of DTAC relies on precise experimental methodologies. The following sections detail the protocols for key analytical techniques.

Determination of Critical Micelle Concentration (CMC)

a) By Surface Tensiometry

- Principle: This method is based on the principle that the surface tension of a surfactant solution decreases as the concentration of the surfactant increases until the CMC is reached, after which the surface tension remains relatively constant.[5]

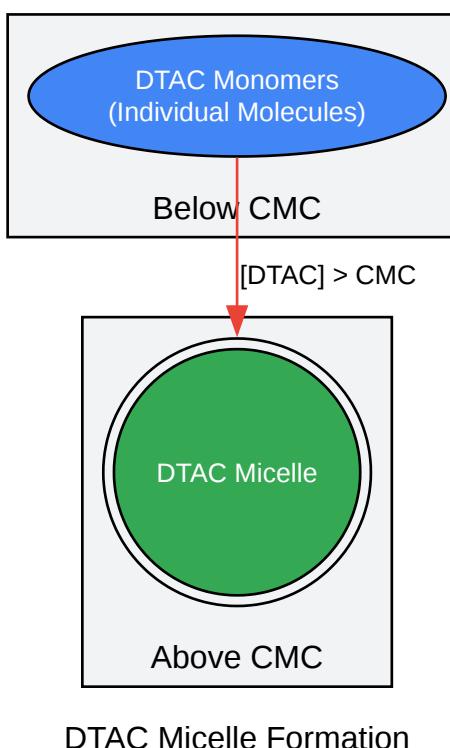
- Apparatus: Tensiometer (using Wilhelmy plate or du Noüy ring method), precision balance, glassware.
- Procedure:
 - Prepare a stock solution of DTAC in deionized water at a concentration well above the expected CMC.
 - Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
 - Calibrate the tensiometer according to the manufacturer's instructions.
 - Measure the surface tension of each dilution, ensuring the Wilhelmy plate or du Noüy ring is thoroughly cleaned between measurements.
 - Plot the surface tension as a function of the logarithm of the DTAC concentration.
 - The CMC is determined from the intersection of the two linear portions of the resulting graph.[\[5\]](#)

b) By Isothermal Titration Calorimetry (ITC)

- Principle: ITC measures the heat change that occurs upon the injection of a concentrated surfactant solution into a solvent. The demicellization process upon dilution results in a characteristic heat profile from which the CMC and the enthalpy of micellization can be determined.[\[6\]](#)[\[7\]](#)
- Apparatus: Isothermal titration calorimeter.
- Procedure:
 - Prepare a concentrated solution of DTAC (typically 10-15 times the expected CMC) in the desired buffer or solvent.
 - Fill the ITC syringe with the concentrated DTAC solution.
 - Fill the sample cell with the same buffer or solvent.

- Set the experimental parameters (temperature, injection volume, spacing between injections).
- Initiate the titration, injecting small aliquots of the DTAC solution into the cell while monitoring the heat change.
- The resulting thermogram will show a sigmoidal transition. The inflection point of this curve corresponds to the CMC.[\[7\]](#)

Determination of Micelle Size and Aggregation Number

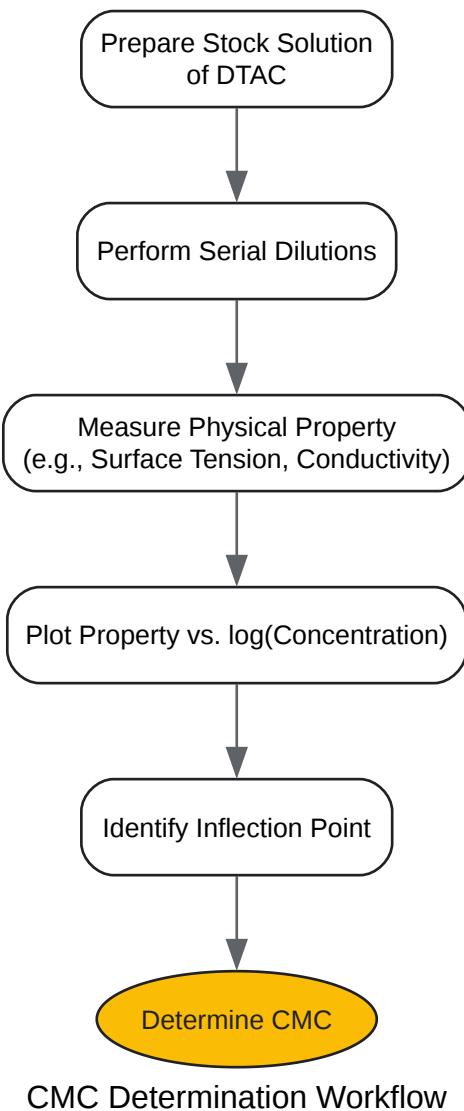

a) By Dynamic Light Scattering (DLS)

- Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The diffusion coefficient of the micelles is determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation.[\[8\]](#)[\[9\]](#)
- Apparatus: Dynamic Light Scattering instrument.
- Procedure:
 - Prepare a series of DTAC solutions at concentrations above the CMC.
 - Filter the solutions through a sub-micron filter to remove any dust or large aggregates.
 - Place the sample in a clean cuvette and insert it into the DLS instrument.
 - Set the experimental parameters (temperature, scattering angle, laser wavelength).
 - Acquire the correlation function of the scattered light intensity.
 - Analyze the correlation function to determine the diffusion coefficient and subsequently the hydrodynamic diameter of the micelles.
 - The aggregation number can be estimated from the micellar volume and the volume of a single surfactant molecule.

Visualizations

Micelle Formation

The self-assembly of DTAC monomers into a micelle is a fundamental process that occurs above the CMC. This is driven by the hydrophobic effect, which minimizes the contact between the hydrophobic dodecyl tails and water.



[Click to download full resolution via product page](#)

Caption: Self-assembly of DTAC monomers into a micelle above the critical micelle concentration (CMC).

Experimental Workflow for CMC Determination

A generalized workflow for determining the CMC of DTAC using a physical property measurement is depicted below.

CMC Determination Workflow

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the determination of the Critical Micelle Concentration (CMC).

Applications in Drug Development

The unique properties of DTAC make it a valuable excipient in drug delivery systems. Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, enhancing their

bioavailability. Furthermore, its cationic nature facilitates interaction with negatively charged biological membranes.

DTAC has been investigated for its potential as a cell membrane permeabilizer, aiding in the delivery of drugs and other therapeutic agents into cells.[\[10\]](#) It is also used in the formulation of nanoemulsions and nanocapsules, which can protect drugs from degradation and provide targeted delivery.

Toxicity and Safety Considerations

A thorough understanding of the toxicological profile of any excipient is paramount in drug development. DTAC, as a cationic surfactant, can exhibit toxicity, particularly towards aquatic organisms.[\[11\]](#)[\[12\]](#)

- Acute Oral Toxicity: The LD50 for oral ingestion in rats is reported to be 800 mg/kg.[\[13\]](#)
- Skin and Eye Irritation: DTAC can cause skin and eye irritation.[\[13\]](#)[\[14\]](#) Appropriate personal protective equipment should be used when handling this compound.
- Aquatic Toxicity: DTAC is very toxic to aquatic life. Environmental release should be avoided.
- Regulatory Status: The use of cationic surfactants in various applications is subject to regulatory guidelines. Researchers and formulators should consult the relevant regulatory bodies for specific guidance.[\[15\]](#)

Conclusion

Dodecyltrimethylammonium chloride is a versatile cationic surfactant with well-defined physicochemical properties that are critical to its function in various applications, including drug delivery. This guide has provided a comprehensive overview of its core surfactant characteristics, detailed experimental protocols for their determination, and insights into its applications and safety profile. A thorough understanding and precise measurement of these properties are essential for the rational design and optimization of formulations containing DTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] The Krafft temperature of surfactant solutions | Semantic Scholar [semanticscholar.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 9. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Biodegradability and toxicity of dodecyl trimethyl ammonium chloride in sea water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beamreach.org [beamreach.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Dodecyltrimethylammonium chloride | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- To cite this document: BenchChem. [Dodecyltrimethylammonium Chloride (DTAC): A Comprehensive Technical Guide to Surfactant Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b156365#dodecyltrimethylammonium-chloride-surfactant-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com